molecular formula C20H30O3 B1229768 (1R,2R,5S,6R,8S,11S,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one

(1R,2R,5S,6R,8S,11S,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one

Cat. No.: B1229768
M. Wt: 318.4 g/mol
InChI Key: KLMZPLYXGZZBCX-XGRAKDAMSA-N
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Description

(1R,2R,5S,6R,8S,11S,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[103315,801,1102,8]nonadecan-13-one is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,5S,6R,8S,11S,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Cyclization Reactions: Formation of the pentacyclic core through cyclization reactions.

    Functional Group Transformations: Introduction of hydroxyl and ketone groups via oxidation and reduction reactions.

    Stereoselective Synthesis: Ensuring the correct stereochemistry at each chiral center through the use of chiral catalysts or reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:

    Batch Reactors: Controlled environments for precise reaction conditions.

    Continuous Flow Reactors: For efficient and scalable production.

    Purification Techniques: Such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,5S,6R,8S,11S,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

    Reduction: Reduction of ketone groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Including palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R,5S,6R,8S,11S,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one is used as a model compound for studying complex organic reactions and stereochemistry.

Biology

In biological research, this compound may be investigated for its potential interactions with biological molecules and its effects on cellular processes.

Medicine

In medicine, the compound’s unique structure could be explored for drug development, particularly for targeting specific molecular pathways.

Industry

In industrial applications, it may be used in the synthesis of advanced materials or as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of (1R,2R,5S,6R,8S,11S,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,5S,6R,8S,11S,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one: A structurally similar compound with slight variations in functional groups.

    Pentacyclic Terpenoids: Compounds with similar pentacyclic structures but different functional groups and stereochemistry.

Uniqueness

The uniqueness of (1R,2R,5S,6R,8S,11S,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[103315,801,11

Properties

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(1R,2R,5S,6R,8S,11S,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one

InChI

InChI=1S/C20H30O3/c1-17-7-3-8-20(12-23-16(17)21)14(17)6-9-19-10-13(4-5-15(19)20)18(2,22)11-19/h13-15,22H,3-12H2,1-2H3/t13-,14+,15+,17+,18+,19-,20-/m0/s1

InChI Key

KLMZPLYXGZZBCX-XGRAKDAMSA-N

Isomeric SMILES

C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3CC[C@@H](C4)[C@](C5)(C)O)COC2=O

Canonical SMILES

CC12CCCC3(C1CCC45C3CCC(C4)C(C5)(C)O)COC2=O

Synonyms

hypodiolide A
tripterifordin

Origin of Product

United States

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